molecular formula C10H11N7O2S B1337098 9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 958994-81-5

9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No. B1337098
M. Wt: 293.31 g/mol
InChI Key: QKDYPRKPEWPUOK-UHFFFAOYSA-N
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Description

The compound “9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It contains a thiadiazole ring, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Thiadiazole is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of thiadiazole derivatives has been extensively researched. They are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Thiadiazole derivatives have been shown to possess a broad spectrum of pharmacological activities. They have been used as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary depending on the specific compound. For example, one derivative had a yield of 82%, a melting point of 194–196°C, and an IR (KBr) of 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 .

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

A significant area of research involves the synthesis of new heterocyclic compounds using derivatives of the specified chemical structure. For example, studies have reported the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, showcasing a method to create complex molecular architectures from simpler purine derivatives (Hesek & Rybár, 1994). This research highlights the potential of the compound as a precursor for developing new heterocyclic compounds with possible pharmaceutical applications.

Development of Novel Heterocycles

Another research direction focuses on the creation of novel heterocycles containing the thiadiazolyl and purine moieties. For instance, Gobouri (2020) synthesized new derivatives featuring 6-purineselenyl and 1, 3, 4-thiadiazols, indicating the versatility of the purine structure in medicinal chemistry (Gobouri, 2020). These compounds were characterized for their structural properties, suggesting potential for further exploration in drug development.

Reaction Mechanisms and Product Formation

Research also delves into the reaction mechanisms involving derivatives of the given compound, such as the study by Youssefyeh (1975) on the reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols, leading to various products including purine-2,6-diones (Youssefyeh, 1975). This research provides insights into the chemical reactivity and potential synthetic applications of the compound and its derivatives.

Advanced Synthetic Methods

Furthermore, studies have developed advanced synthetic methods for related heterocycles, demonstrating the chemical flexibility and utility of the compound in creating structurally diverse molecules. For example, a method for the synthesis of 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-diones showcases innovative approaches to generating new chemical entities with potential biological activities (Khaliullin & Klen, 2010).

Future Directions

Thiadiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the synthesis of new thiadiazole derivatives and their potential applications in medicine .

properties

IUPAC Name

9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7O2S/c1-15-7-6(8(18)16(2)10(15)19)12-4-17(7)3-5-13-14-9(11)20-5/h4H,3H2,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYPRKPEWPUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

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